molecular formula C25H44O6 B1585143 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- CAS No. 20636-48-0

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-

Cat. No.: B1585143
CAS No.: 20636-48-0
M. Wt: 440.6 g/mol
InChI Key: PITRRWWILGYENJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-” is based on structures generated from information available in ECHA’s databases . The molecular formula is C25H44O6 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-” include a molecular weight of 222.2787 . More specific properties such as boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Environmental and Biological Studies

  • Endocrine-Disrupting Effects : This compound is significant in studies related to endocrine disruption. Boehme et al. (2010) synthesized various nonylphenol isomers, including those similar to 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, for biological and environmental research. These compounds are crucial in understanding the estrogenic effects and degradation behavior in the environment, highlighting their importance in environmental toxicology studies (Boehme et al., 2010).

Chemistry and Synthesis

  • Nitration and Functionalization : Research by Kimura et al. (1990) explored the nitration of phenylpolyethylene glycols, related to 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-. This study contributes to understanding the chemical reactivity and potential for functionalizing such compounds (Kimura et al., 1990).
  • Crown Ether Synthesis : Son et al. (1984) worked on synthesizing large ring crown ethers using similar compounds. These studies are essential in supramolecular chemistry, especially in the design of host-guest systems (Son et al., 1984).

Environmental Chemistry

  • Biotransformation Studies : Research on the biotransformation of nonylphenol ethoxylate surfactants, which are structurally related to the compound , was conducted by Corcia et al. (1998). This research provides insights into the environmental fate and breakdown products of such compounds (Corcia et al., 1998).

Polymer Science

  • Polymerization Catalysts : Zhang et al. (2011) synthesized new alkali-metal compounds stabilized by aryloxo groups for the polymerization of l-lactide. The study of similar aryloxo compounds, like 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, can contribute to understanding their role as catalysts in polymer synthesis (Zhang et al., 2011).

Mechanism of Action

Properties

IUPAC Name

2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITRRWWILGYENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864952
Record name Pentaethylene glycol 4-nonylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20636-48-0
Record name Pentaethylene glycol mono(p-nonylphenyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20636-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaethylene glycol 4-nonylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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